2-(5-{[(4-Chlorophenyl)methyl]amino}-1,2,3,4-tetrazol-1-yl)ethanol
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Overview
Description
2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an amino group, and a tetraazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzylamine with a suitable tetraazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzyl alcohol
- 2-Amino-4-chlorobenzyl alcohol
- 2-Aminobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-{5-[(4-chlorobenzyl)amino]-1H-tetraazol-1-yl}ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClN5O |
---|---|
Molecular Weight |
253.69 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenyl)methylamino]tetrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-14-15-16(10)5-6-17/h1-4,17H,5-7H2,(H,12,13,15) |
InChI Key |
DXCJVLKMVXWPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=NN2CCO)Cl |
Origin of Product |
United States |
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